2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol

Organic Synthesis Process Chemistry Purification

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is a C10H12O3 benzodioxole derivative (MW 180.20 g/mol) that functions as a versatile intermediate in organic synthesis and pharmaceutical research. The compound's defining structural feature is a 2-methyl-2-hydroxyethyl substitution pattern on the 1,3-benzodioxole core, a motif that has been explicitly claimed in patents for benzodioxole-based pharmaceutical compositions targeting neurological indications.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 56287-54-8
Cat. No. B8799768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol
CAS56287-54-8
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1(OC2=CC=CC=C2O1)CCO
InChIInChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3
InChIKeyOLNOTJHBJKYXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol (CAS 56287-54-8) Procurement & Physicochemical Baseline


2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is a C10H12O3 benzodioxole derivative (MW 180.20 g/mol) that functions as a versatile intermediate in organic synthesis and pharmaceutical research . The compound's defining structural feature is a 2-methyl-2-hydroxyethyl substitution pattern on the 1,3-benzodioxole core, a motif that has been explicitly claimed in patents for benzodioxole-based pharmaceutical compositions targeting neurological indications [1]. Its fundamental physical properties are well-established, providing a clear baseline for quality control in procurement: density 1.169 g/cm³, boiling point 272.2°C (at 760 mmHg), refractive index 1.533, and flash point 118.4°C [2].

Why Generic Benzodioxole Analogs Cannot Substitute for CAS 56287-54-8


The substitution pattern of benzodioxole derivatives dictates their downstream reactivity, physical properties, and biological target engagement . 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol features a specific C2-methyl-hydroxyethyl arrangement. Attempting to substitute a structurally similar analog—such as a 2-unsubstituted benzodioxole ethanol, a regioisomer with substitution at the 5-position, or an acetal-protected derivative—will fundamentally alter the compound's performance in subsequent synthetic steps or biological assays. This is particularly critical in medicinal chemistry programs where the 2-methyl-2-hydroxyethyl benzodioxole core is specifically claimed for its role in generating a defined chemical space or interacting with a particular binding pocket [1]. Therefore, procurement of the exact CAS 56287-54-8 is a non-negotiable requirement for ensuring experimental reproducibility and for adhering to the specific structural claims outlined in relevant patent literature [2].

Quantitative Evidence Guide: Verifiable Differentiation of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol


Differentiation by Boiling Point: Impact on Purification and Downstream Processing

The boiling point of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is 272.2°C at 760 mmHg, a value that is significantly different from a common class analog, 2-(Benzo[d][1,3]dioxol-5-yl)ethanol [1]. This difference has direct implications for purification by distillation and for establishing identity and purity via gas chromatography .

Organic Synthesis Process Chemistry Purification

Regiospecific C2-Substitution as a Key Differentiation in Patent Claims

A patent from the relevant chemical space explicitly claims general formulas that encompass 2,2-disubstituted benzodioxoles, including the C2-methyl-hydroxyethyl substitution pattern [1]. This stands in contrast to other benzodioxole ethanol derivatives, such as 2-(Benzo[d][1,3]dioxol-5-yl)ethanol, which is unsubstituted at the C2 position and is primarily known for applications in the flavor and fragrance industry .

Medicinal Chemistry Intellectual Property Neurological Disorders

Quantitative Yield for Synthesis and Characterization via Vilsmeier-Haack Protocol

A published protocol describes the one-step synthesis of 2-(2-Methylbenzo[1,3]dioxol-2-yl)ethanol in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, providing a robust analytical reference standard that is often lacking for less-studied structural analogs [1].

Synthetic Methodology Analytical Chemistry Process Development

Validated Application Scenarios for 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol Based on Differential Evidence


Use as a Precursor for Synthesizing Patent-Disclosed Benzodioxole Therapeutic Candidates

Given its specific 2-methyl-2-hydroxyethyl substitution, this compound is the optimal starting material for synthesizing derivatives that fall under the Markush structures claimed in patents for treating neurological conditions [1]. Procurement of CAS 56287-54-8 is essential for medicinal chemistry teams aiming to generate and explore this precise chemical space and to build a defensible intellectual property portfolio.

Use as an Analytical Reference Standard for Method Development and Quality Control

With a well-defined boiling point (272.2°C at 760 mmHg) and refractive index (1.533), this compound serves as a reliable reference standard for developing and validating GC and HPLC methods used in the quality control of benzodioxole-containing intermediates and APIs [2]. Its distinct boiling point allows for clear separation from other common analogs like 2-(Benzo[d][1,3]dioxol-5-yl)ethanol .

Use as a Key Intermediate in Organic Synthesis Methodologies

The published high-yield, one-step Vilsmeier synthesis protocol establishes a reliable method for producing this compound [3]. For academic and industrial process chemists, this means CAS 56287-54-8 can be generated on-demand with predictable results, making it a trusted building block for further synthetic elaboration, such as the construction of more complex 2,2-disubstituted 1,3-benzodioxole frameworks.

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